molecular formula C15H22N2O B5781724 N-benzyl-2-(4-methyl-1-piperidinyl)acetamide CAS No. 42175-96-2

N-benzyl-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B5781724
CAS RN: 42175-96-2
M. Wt: 246.35 g/mol
InChI Key: GLSNJLAAGXXXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-methyl-1-piperidinyl)acetamide, also known as N-desmethylclozapine or norclozapine, is a pharmacologically active metabolite of clozapine, an atypical antipsychotic drug. Norclozapine has been shown to possess a range of pharmacological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.

Mechanism Of Action

The exact mechanism of action of N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine is not fully understood, but it is believed to act primarily as a dopamine D4 receptor antagonist, as well as a partial agonist at serotonin 5-HT1A receptors. It may also interact with other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine has been shown to produce a range of biochemical and physiological effects in animal models. These include a decrease in locomotor activity, anxiolytic and antidepressant effects, and analgesic effects. It has also been shown to modulate the release of dopamine and other neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine has several advantages for lab experiments, including its well-characterized pharmacological profile and its ability to produce a range of effects in animal models. However, it also has limitations, including its relatively low potency and the need for high doses to produce significant effects.

Future Directions

There are several potential future directions for research on N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine. These include further investigation of its pharmacological properties and potential therapeutic applications, as well as the development of more potent analogs and the exploration of its effects in human subjects. In addition, future research may focus on the neuroprotective effects of N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine in neurodegenerative diseases.

Synthesis Methods

N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine can be synthesized by the demethylation of clozapine with sodium hydride in dimethylformamide. The reaction is carried out at room temperature, and the yield of N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine is typically around 50%.

Scientific Research Applications

N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. In addition, it has been investigated for its potential as a treatment for substance abuse disorders, as well as for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-7-9-17(10-8-13)12-15(18)16-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSNJLAAGXXXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194998
Record name 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-

CAS RN

42175-96-2
Record name 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.